N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide
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Overview
Description
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,2-dimethylpropanoyl group and a phenyl ring. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride under basic conditions to form the 2,2-dimethylpropanoyl-piperazine intermediate.
Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative, such as 4-bromoaniline, in the presence of a coupling agent like palladium on carbon (Pd/C) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}pentanamide
Uniqueness
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanoyl group and the piperazine ring
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H27N3O2/c1-5-16(22)19-14-6-8-15(9-7-14)20-10-12-21(13-11-20)17(23)18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,19,22) |
InChI Key |
NZRAXIKSDWKMCO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Origin of Product |
United States |
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